molecular formula C22H18N2O5S B11634282 4,5-Dimethoxy-2-[(phenothiazine-10-carbonyl)-amino]-benzoic acid

4,5-Dimethoxy-2-[(phenothiazine-10-carbonyl)-amino]-benzoic acid

Cat. No.: B11634282
M. Wt: 422.5 g/mol
InChI Key: YPZQTVOIPBPDHQ-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-[(phenothiazine-10-carbonyl)-amino]-benzoic acid is a complex organic compound that features a phenothiazine moiety linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-[(phenothiazine-10-carbonyl)-amino]-benzoic acid typically involves multiple steps, starting with the preparation of the phenothiazine core. One common method is the cyclization of diphenylamine with sulfur, followed by functionalization to introduce the carbonyl group. The benzoic acid derivative is then synthesized separately, often starting from 4,5-dimethoxybenzene, which undergoes nitration, reduction, and subsequent carboxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-[(phenothiazine-10-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in intermediates can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine ring can yield phenothiazine sulfoxide, while reduction of nitro intermediates results in the corresponding amines.

Scientific Research Applications

4,5-Dimethoxy-2-[(phenothiazine-10-carbonyl)-amino]-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic effects, making this compound a candidate for drug development.

    Industry: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-[(phenothiazine-10-carbonyl)-amino]-benzoic acid involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which can modulate neurotransmitter activity in the brain. Additionally, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Used primarily as an antihistamine and antiemetic.

    Thioridazine: Known for its antipsychotic effects.

Uniqueness

4,5-Dimethoxy-2-[(phenothiazine-10-carbonyl)-amino]-benzoic acid is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its dual functional groups (dimethoxy and carboxyl) also provide additional sites for chemical modification, potentially leading to new derivatives with enhanced activity or reduced side effects.

Properties

Molecular Formula

C22H18N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

4,5-dimethoxy-2-(phenothiazine-10-carbonylamino)benzoic acid

InChI

InChI=1S/C22H18N2O5S/c1-28-17-11-13(21(25)26)14(12-18(17)29-2)23-22(27)24-15-7-3-5-9-19(15)30-20-10-6-4-8-16(20)24/h3-12H,1-2H3,(H,23,27)(H,25,26)

InChI Key

YPZQTVOIPBPDHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)OC

Origin of Product

United States

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